molecular formula C7H12ClF2N B6217423 8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride CAS No. 2742660-42-8

8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride

Cat. No.: B6217423
CAS No.: 2742660-42-8
M. Wt: 183.6
InChI Key:
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Description

8,8-Difluoro-2-azabicyclo[510]octane hydrochloride is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic framework

Preparation Methods

The synthesis of 8,8-difluoro-2-azabicyclo[510]octane hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

8,8-Difluoro-2-azabicyclo[5.1.0]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. These reactions are usually facilitated by the presence of a suitable catalyst or under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

8,8-Difluoro-2-azabicyclo[5.1.0]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

When compared to similar compounds, 8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride stands out due to its unique fluorine substitution pattern and bicyclic structure. Similar compounds include:

The unique properties of 8,8-difluoro-2-azabicyclo[51

Properties

CAS No.

2742660-42-8

Molecular Formula

C7H12ClF2N

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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